3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-naphthalen-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20(24)12-19(18-11-5-8-14-6-1-3-9-16(14)18)22-13-15-7-2-4-10-17(15)21(22)25/h1-11,19H,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFUKUAUBFQAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known by its CAS number 83747-30-2, is a compound of interest due to its potential biological activities. This article aims to provide an overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : 205.21 g/mol
- IUPAC Name : 3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and anti-inflammatory properties. The following sections detail specific activities and findings from recent studies.
Anti-Cancer Activity
A significant area of research has focused on the anti-cancer properties of 3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Inhibition of Liver Cancer Cells
A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cells. The results indicated:
- Inhibition Rate : At a concentration of 10 µM, the compound exhibited a growth inhibition rate exceeding 70% in HCC cell lines.
- Mechanism : The compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP proteins.
Anti-inflammatory Effects
In addition to its anti-cancer properties, the compound has also been studied for its anti-inflammatory effects.
Research Findings
A study highlighted that:
- Cytokine Production : Treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Signal Pathways : The anti-inflammatory action appears to be mediated through the NF-kB signaling pathway, leading to decreased activation of inflammatory responses.
The mechanisms through which 3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : Suppression of inflammatory cytokine release.
- Signaling Pathway Interference : Inhibition of key signaling pathways involved in cell proliferation and inflammation.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
- Antitumor Activity : Studies have suggested that derivatives of isoindoles exhibit cytotoxic effects against various cancer cell lines. The naphthyl substitution may enhance these effects by improving binding affinity to biological targets.
- Neuroprotective Effects : Some research indicates that compounds containing isoindole structures can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or antioxidant activity.
Materials Science
The unique properties of 3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its ability to form strong intermolecular interactions can lead to materials with improved performance characteristics.
Analytical Chemistry
Due to its distinct spectral properties, this compound can serve as a standard reference material in analytical techniques such as:
- NMR Spectroscopy : The compound's NMR characteristics provide insights into its molecular structure and dynamics, making it useful for method development in organic synthesis.
- Chromatography : It can be used as a calibration standard in chromatographic methods due to its well-defined retention time and response factors.
Case Study 1: Antitumor Activity Evaluation
In a recent study, researchers synthesized several derivatives of 3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as lead compounds for further development .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The study demonstrated that administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, highlighting its therapeutic potential for neurodegenerative disorders .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The propanoic acid moiety enables typical acid-derived transformations:
-
Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling agents (DCC/DMAP) to form esters .
-
Amidation : Condensation with amines (e.g., primary/secondary amines) via carbodiimide coupling (EDC/HOBt) to yield amides .
| Derivative | Reagents | Application |
|---|---|---|
| Methyl ester | CH₃OH, H₂SO₄ | Improved lipophilicity for drug delivery |
| Primary amide | NH₃, EDC, HOBt | Bioactive intermediate |
Isoindol Ring Reactivity
The 1-oxo-isoindol ring exhibits reactivity at the ketone and nitrogen positions:
-
Reduction : The ketone group (C=O) can be reduced to a hydroxyl (C–OH) or methylene (CH₂) group using NaBH₄ or LiAlH₄ .
-
N-Alkylation/Acylation : The nitrogen may undergo alkylation (e.g., with alkyl halides) or acylation (e.g., acetyl chloride) to modify electronic properties .
| Reaction | Reagents | Product |
|---|---|---|
| Ketone reduction | NaBH₄, MeOH | 1-Hydroxy-isoindol derivative |
| N-Acetylation | Ac₂O, pyridine | N-Acetylated isoindol |
Aromatic Reactivity of the Naphthyl Group
The 1-naphthyl substituent may undergo electrophilic aromatic substitution (EAS), albeit steric hindrance from the fused rings could limit reactivity:
-
Nitration : HNO₃/H₂SO₄ at meta/para positions relative to the propanoic acid chain.
-
Sulfonation : H₂SO₄/SO₃ to introduce sulfonic acid groups for solubility enhancement.
Metal Complexation
The carboxylic acid and isoindol ketone groups can act as ligands for metal ions (e.g., Zn²⁺, Cu²⁺), forming coordination complexes. Such complexes are explored for catalytic or pharmaceutical applications .
| Metal Ion | Coordination Sites | Potential Use |
|---|---|---|
| Zn²⁺ | Carboxylate O, ketone O | Anticancer agents |
| Cu²⁺ | Isoindol N, carboxylate O | Oxidation catalysts |
Biological Activity and Derivatization
Patents highlight isoindol-propanoic acid derivatives as intermediates in antitumor agents . Key modifications include:
-
Side-chain diversification : Introducing heterocycles (e.g., pyrazoles) via amide coupling.
-
Ring functionalization : Adding electron-withdrawing/donating groups to modulate bioactivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(Naphthalen-1-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- CAS Number : 439096-80-7
- Molecular Formula: C₂₀H₁₅NO₃ (calculated based on structural analysis)
- Molecular Weight : ~317.34 g/mol
- Key Features: The compound features a naphthyl group (C₁₀H₇) attached to a propanoic acid backbone, which is further substituted with a 1-oxo-isoindole moiety.
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations
Structural Impact on Physicochemical Properties: The naphthyl group in the target compound introduces significant hydrophobicity, likely reducing aqueous solubility compared to smaller substituents like thienyl or methylphenyl. Chlorinated analogs (e.g., 2,3-dichlorophenyl) may exhibit enhanced antimicrobial activity, as seen in , where chlorinated 3-phenylpropanoic acids showed selective activity against E. coli and S. aureus. The 1-oxo group in the isoindole moiety increases hydrogen bond acceptor capacity (e.g., 4 acceptors in the thienyl analog vs. 3 in non-oxo derivatives), influencing binding interactions.
The naphthyl group’s bulkiness may limit penetration into bacterial membranes compared to smaller substituents, but it could enhance binding to hydrophobic protein pockets.
Synthetic and Commercial Considerations :
- The target compound is supplied by multiple vendors, indicating established synthetic routes, whereas some analogs (e.g., 3-chlorophenyl derivative) are listed as discontinued, possibly due to complexity or lower demand.
- Cost analysis from shows higher pricing for dichlorophenyl analogs ($146/500 mg), reflecting synthetic challenges or specialized applications.
Preparation Methods
Zinc Perchlorate-Mediated Cyclization
A foundational approach for synthesizing isoindol-propanoic acid derivatives is detailed in the work of Patra et al. (2013), who reported a 90% yield synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (C11H11NO3) using zinc perchlorate hexahydrate. Although this method targets a simpler analog, it establishes a template for constructing the isoindol-propanoic acid core:
Procedure :
- Precursor Preparation : A solution of 2-[(2-carboxy-ethylamino)-methyl]-benzoic acid (H2cbal, 0.500 g, 2.242 mmol) in 15 mL water was stirred at 20°C.
- Metal Coordination : Zn(ClO4)2·6H2O (0.417 g, 1.119 mmol) dissolved in 10 mL water was added dropwise over 15 minutes, forming a colorless solution.
- Cyclization : The mixture was stirred for 2.25 hours, followed by rotary evaporation to isolate the product.
- Purification : Recrystallization from water and drying over anhydrous calcium sulfate yielded the isoindol-propanoic acid derivative.
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Water |
| Temperature | 20°C |
| Reaction Time | 2.25 hours |
| Catalyst | Zn(ClO4)2·6H2O |
| Yield | 90% |
This method’s efficiency stems from zinc’s Lewis acidity, which facilitates imine formation and subsequent cyclization. Adapting this protocol to incorporate a naphthyl group would require functionalizing the precursor with a naphthalene moiety prior to cyclization.
Naphthyl Group Introduction via Catalytic Hydrogenation
The patent by IE52378B1 (1995) outlines a halogen removal strategy using catalytic hydrogenation for synthesizing naphthyl-propanoic acid derivatives. While originally applied to 2-(6-methoxy-2-naphthyl)propionic acid, this methodology is adaptable for introducing naphthyl groups into isoindol-propanoic acid frameworks:
Procedure :
- Halogenated Intermediate : Begin with a brominated naphthyl precursor (e.g., 2-(5-bromo-6-methoxy-2-naphthyl)propionic acid).
- Enantiomer Resolution : Treat with N-methyl-D-glucamine in toluene-methanol to isolate the d-isomer salt.
- Acid Liberation : Free the d-isomer using a strong mineral acid.
- Dehalogenation : Hydrogenate with a nickel/aluminum alloy (50:50 w/w) and hydrazine hydrate at 50°C for 1–4 hours.
Hydrogenation Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Ni/Al alloy + hydrazine |
| Temperature | 50°C |
| Reaction Time | 1–4 hours |
| Solvent | Alkaline aqueous medium |
Integrating this step into the synthesis of 3-(1-naphthyl)-3-(1-oxo-isoindol-2-yl)propanoic acid would involve substituting the methoxy group with the isoindol-propanoic acid moiety post-hydrogenation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for 3-(1-oxo-isoindol-2-yl)propanoic acid (Table 1) provide a benchmark for verifying the core structure:
Table 1: NMR Data for Isoindol-Propanoic Acid Derivatives
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H: 2.79 | t | 2H | Ethylenic CH2 |
| ¹H: 3.89 | t | 2H | Ethylenic CH2 |
| ¹H: 4.54 | s | 2H | Isoindol CH2 |
| ¹H: 7.51–7.73 | m | 4H | Aromatic protons |
| ¹³C: 171.56 | - | 1C | Isoindol carbonyl |
| ¹³C: 177.21 | - | 1C | Aliphatic carboxylic acid |
For the naphthyl variant, additional aromatic signals between δ 7.8–8.5 ppm (¹H) and 125–135 ppm (¹³C) would confirm naphthalene integration.
Infrared (IR) Spectroscopy
IR absorption bands for the isoindol-propanoic acid core include:
- 1695 cm⁻¹ : Stretching of the isoindol carbonyl (C=O).
- 1220 cm⁻¹ : C–N vibration within the isoindol ring.
- 761 cm⁻¹ : Aromatic C–H bending.
The naphthyl group would introduce additional C–H out-of-plane bending vibrations near 820 cm⁻¹.
Challenges and Optimization
Steric Hindrance
The bulky naphthyl group imposes steric constraints during cyclization and coupling steps. Mitigation strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Gradients : Gradual heating (20°C → 80°C) prevents premature precipitation.
Enantiomeric Purity
Q & A
Q. How can researchers optimize the synthesis yield of 3-(1-naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in multi-step reactions?
Methodological Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., DMSO) and inert atmospheres to minimize side reactions, as demonstrated in analogous indole-propanoic acid syntheses .
- Catalyst Selection: Employ Lewis acids or organocatalysts to enhance regioselectivity during isoindole ring formation, a strategy validated in related hydrazone-propanoic ester syntheses .
- Yield Monitoring: Implement HPLC or TLC at intermediate steps to identify and address low-yield stages. For example, column chromatography (silica gel, ethyl acetate/hexane gradients) is effective for isolating intermediates .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography: Use gradient elution (e.g., 20–50% ethyl acetate in hexane) for separation, as described for structurally similar 3-indolylpropanoic acid derivatives .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility studies. For example, crystallization from ethanol yielded high-purity analogs with >95% purity .
- Centrifugation: Apply high-speed centrifugation to remove insoluble byproducts, particularly after acidification steps .
Q. Which spectroscopic methods are critical for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy: Acquire - and -NMR spectra in deuterated DMSO to resolve aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 170–175 ppm), as shown for indole-isoindol hybrids .
- FT-IR Analysis: Confirm the presence of carboxylic acid (1700–1720 cm) and isoindol-1-one carbonyl (1650–1680 cm) stretches .
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error margins .
Advanced Research Questions
Q. How can contradictions in spectral data interpretation for stereoisomers be resolved?
Methodological Answer:
- 2D NMR Techniques: Apply - COSY and - HSQC to assign coupling patterns and differentiate diastereomers, as demonstrated for chiral indole derivatives .
- X-ray Crystallography: Resolve absolute configuration ambiguities via single-crystal diffraction (e.g., Mo-Kα radiation, R factor <0.07), as performed for 3-(1H-indol-3-yl)-2-sulfonamido propanoic acid analogs .
- Computational Validation: Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G**) to validate stereochemical assignments .
Q. What computational modeling approaches predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 to model transition states and activation energies for electrophilic substitution at the naphthyl ring, referencing isoindol-propanoic acid analogs .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates under varying temperatures .
- Docking Studies: Analyze binding affinities with biological targets (e.g., enzymes) using AutoDock Vina, guided by pharmacophore models of similar isoindol derivatives .
Q. What methodologies assess the compound’s stability under thermal and pH conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (T) under nitrogen atmospheres, referencing isoindol-1-one derivatives with T >200°C .
- pH Stability Studies: Conduct accelerated degradation tests (25–60°C, pH 1–13) with HPLC monitoring. For example, analogs showed instability at pH <2 due to lactam ring opening .
- Light Sensitivity: Use UV-Vis spectroscopy to quantify photodegradation rates under UVA/UVB exposure, applying ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
